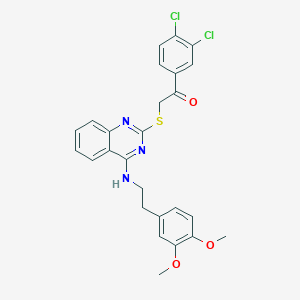
1-(3,4-Dichlorophenyl)-2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C26H23Cl2N3O3S and its molecular weight is 528.45. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dichlorophenyl)-2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichlorophenyl)-2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Research on related chemical structures has focused on exploring the synthesis and characterization of complex organic molecules, including quinazoline derivatives. For instance, studies have demonstrated the synthesis of dihydroindolo[1,2-c]-quinazoline derivatives via dehydrative cyclization of coupling reaction products, leveraging reactants such as (4-chlorophenyl)(2-hydroxy-3,3-dimethyl-2,3-dihydroindol-1-yl)methanone under specific conditions (Harano et al., 2007). These methodologies contribute to the broader understanding of synthesizing heterocyclic compounds that might include or relate to the target compound.
Antimicrobial and Antifungal Applications
Several studies have synthesized and evaluated quinazolin-4(3H)ones derivatives for their antimicrobial and antifungal activities. Notably, compounds derived from quinazolin-4(3H)ones have shown remarkable antibacterial and antifungal properties, indicating their potential use in developing new antimicrobial agents. For example, synthesized (4-oxo-thiazolidinyl)sulfonamides bearing quinazolin-4(3H)ones displayed significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against species such as C. albicans, A. niger, and A. clavatus (Patel et al., 2010). These findings underscore the versatility of quinazolin-4(3H)ones derivatives in addressing various microbial threats.
Anticancer Properties
Research into quinazolin-4(3H)ones derivatives has also extended into the exploration of their anticancer properties. A series of 2-(quinazolin-4-ylamino)-[1,4]benzoquinone derivatives was prepared and found to function as potent, covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy (Wissner et al., 2005). This study highlights the potential of quinazolin derivatives in developing novel anticancer drugs by targeting specific molecular pathways involved in tumor growth and metastasis.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl2N3O3S/c1-33-23-10-7-16(13-24(23)34-2)11-12-29-25-18-5-3-4-6-21(18)30-26(31-25)35-15-22(32)17-8-9-19(27)20(28)14-17/h3-10,13-14H,11-12,15H2,1-2H3,(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCPUYBQMCBPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC(=C(C=C4)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2741275.png)
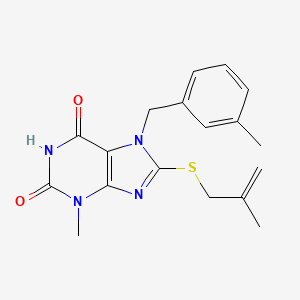
![1-(4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2741278.png)

![3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2741280.png)
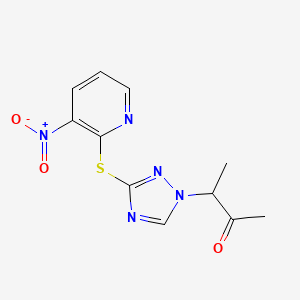

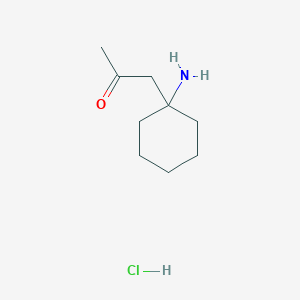
![5-Oxaspiro[3.4]octane-3-carboxylic acid](/img/structure/B2741286.png)

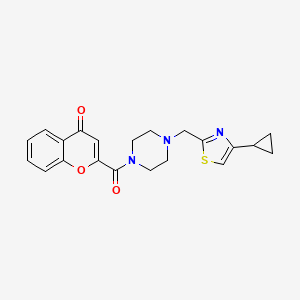

![9-ethoxy-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2741291.png)
![N-[(2-Morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2741293.png)